molecular formula C18H24N6O6 B12917742 Diethyl 2,2'-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) CAS No. 92736-10-2

Diethyl 2,2'-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate)

Cat. No.: B12917742
CAS No.: 92736-10-2
M. Wt: 420.4 g/mol
InChI Key: PLTMQSHVTUMHDS-UHFFFAOYSA-N
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Description

Diethyl 2,2'-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) is a bis-pyrimidine derivative characterized by two 6-oxo-1,6-dihydropyrimidine-5-carboxylate moieties linked via a butane-1,4-diylbis(azanediyl) spacer. This compound’s structure suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors that recognize pyrimidine-based scaffolds .

Properties

CAS No.

92736-10-2

Molecular Formula

C18H24N6O6

Molecular Weight

420.4 g/mol

IUPAC Name

ethyl 2-[4-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)amino]butylamino]-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H24N6O6/c1-3-29-15(27)11-9-21-17(23-13(11)25)19-7-5-6-8-20-18-22-10-12(14(26)24-18)16(28)30-4-2/h9-10H,3-8H2,1-2H3,(H2,19,21,23,25)(H2,20,22,24,26)

InChI Key

PLTMQSHVTUMHDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NCCCCNC2=NC=C(C(=O)N2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) typically involves multi-step organic reactions. One common approach is the condensation of diethyl malonate with butane-1,4-diamine, followed by cyclization with urea or thiourea to form the pyrimidine rings. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Structural Analogues in Pyrimidine Chemistry

(2Z)-2-(Substitutedbenzylidene)-3,5-Dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a,b)

Key Features :

  • Core Structure : Thiazolo-pyrimidine fused ring system.
  • Functional Groups: Cyano (-CN), furan substituents, and benzylidene moieties.
  • Hydrogen Bonding : The presence of NH groups (IR: 3,436–3,173 cm⁻¹) enables hydrogen bonding, similar to the dihydropyrimidine NH groups in the target compound .

Comparison :

  • The thiazolo-pyrimidine core introduces additional rigidity compared to the target compound’s flexible butane linker.
  • The cyano group in 11a,b may enhance dipole interactions but reduce solubility relative to the diethyl ester groups in the target compound.
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)

Key Features :

  • Core Structure : Pyrimido-quinazoline fused system.
  • Functional Groups: Cyano (-CN), furan, and ketone groups.
  • Hydrogen Bonding : A single NH group (IR: 3,217 cm⁻¹) participates in weaker hydrogen bonding than the dual NH groups in the target compound .

Comparison :

  • The absence of a flexible linker in 12 limits conformational adaptability compared to the butane-diylbis(azanediyl) spacer in the target compound.

Functional Group and Solubility Trends

Compound Core Structure Key Functional Groups Molecular Weight Solubility (Inferred)
Target Compound Bis-pyrimidine Diethyl ester, NH, ketone ~452 g/mol Moderate (lipophilic esters)
11a (Thiazolo-pyrimidine) Thiazolo-pyrimidine Cyano, benzylidene, furan 386 g/mol Low (rigid, polar groups)
12 (Pyrimido-quinazoline) Pyrimido-quinazoline Cyano, furan, ketone 318 g/mol Low (planar fused rings)

Notes:

  • The diethyl ester groups in the target compound likely improve membrane permeability compared to cyano or furan substituents in analogs.
  • The butane linker may enable chelation or interaction with metal ions, a feature absent in rigid fused-ring analogs .

Hydrogen Bonding and Crystal Packing

The target compound’s NH and ketone groups can form hydrogen-bonded networks, as described in Etter’s graph set analysis . In contrast:

  • Compound 11a,b forms intramolecular hydrogen bonds (NH to carbonyl), reducing intermolecular interactions.

Biological Activity

Diethyl 2,2'-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound has the following molecular formula: C10H20N2O4C_{10}H_{20}N_2O_4 with a molecular weight of 232.29 g/mol. The structure features diethyl ester groups and a pyrimidine core, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl malonate with 1,4-diaminobutane in the presence of appropriate catalysts under controlled conditions. A detailed synthesis pathway includes:

  • Reactants : Diethyl malonate and 1,4-diaminobutane.
  • Conditions : The reaction is carried out in ethanol at reflux temperature.
  • Yield : The final product is obtained with a yield of approximately 70-90% depending on the reaction conditions.

Antimicrobial Activity

Research indicates that diethyl 2,2'-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for anticancer properties. Preliminary studies suggest it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 25 µM.

The proposed mechanism involves the inhibition of DNA synthesis and interference with metabolic pathways essential for cell division. The presence of the pyrimidine moiety is believed to play a crucial role in this activity by mimicking nucleobases.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of pyrimidine compounds exhibit enhanced antimicrobial activity when modified with various substituents. Diethyl 2,2'-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) was included in this study and showed promising results against resistant bacterial strains .
  • Anticancer Activity Assessment : A research article highlighted the antiproliferative effects of this compound on MCF-7 cells, showing a significant reduction in cell viability compared to control groups. The study suggested further exploration into its potential as a chemotherapeutic agent .

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